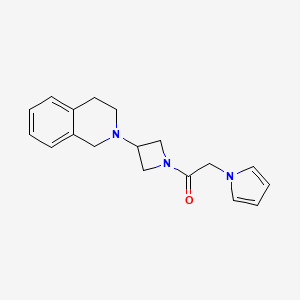
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This molecule is also known as AZD0328 and belongs to the class of azetidine compounds.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the azetidine and pyrrole rings, followed by their coupling to form the final product.
Starting Materials
3,4-dihydroisoquinoline, 2-bromoethylamine hydrobromide, sodium hydride, 1H-pyrrole-1-carboxaldehyde, acetic anhydride, triethylamine, p-toluenesulfonic acid, sodium hydroxide, ethyl acetate, wate
Reaction
1. Synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine: 3,4-dihydroisoquinoline is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form the corresponding amine. This amine is then cyclized with acetic anhydride and triethylamine to form the azetidine ring., 2. Synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: 1H-pyrrole-1-carboxaldehyde is reacted with p-toluenesulfonic acid and sodium hydroxide to form the pyrrole ring. The azetidine and pyrrole rings are then coupled using ethyl acetate and water to form the final product.
作用机制
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of inflammation and pain. By inhibiting PDE4, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may reduce inflammation and pain.
生化和生理效应
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been reported to have anti-inflammatory and analgesic effects in animal models. It has also been reported to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to confirm these findings and to determine the safety and efficacy of this compound in humans.
实验室实验的优点和局限性
One advantage of using 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in lab experiments is its potential therapeutic applications. It may be useful in the development of new treatments for inflammation, pain, and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its safety and efficacy in human clinical trials. Additionally, it may be useful to study its effects on other diseases and conditions, such as cancer and autoimmune disorders.
科学研究应用
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neuropathic pain and other neurological disorders.
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(14-19-8-3-4-9-19)21-12-17(13-21)20-10-7-15-5-1-2-6-16(15)11-20/h1-6,8-9,17H,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXGSPWIQQSGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
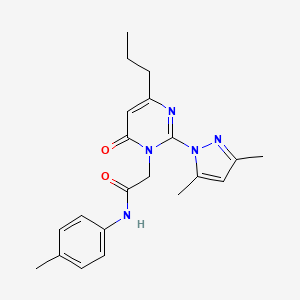
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
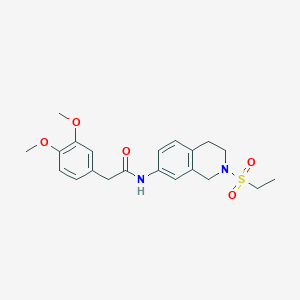

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
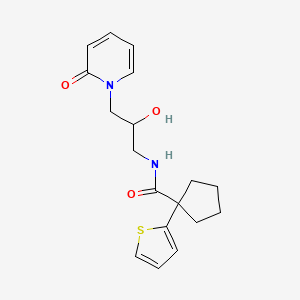
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
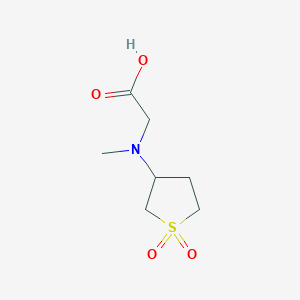
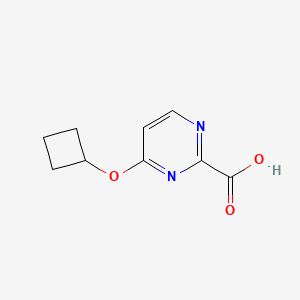
![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)